Stearyl Palmitate

Description

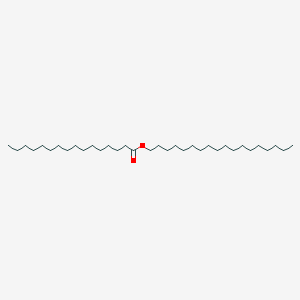

Nomenclature and Structural Context within Fatty Acid Esters Stearyl palmitate is a fatty acid ester. Its chemical structure is derived from the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of stearyl alcohol.nih.govPalmitic acid is a saturated fatty acid with a 16-carbon chain (hexadecanoic acid), while stearyl alcohol (octadecan-1-ol) is a saturated fatty alcohol with an 18-carbon chain.ebi.ac.ukebi.ac.ukThe resulting ester, this compound, has a total of 34 carbon atoms in its main chain and the molecular formula C₃₄H₆₈O₂.larodan.com

The IUPAC name for this compound is octadecyl hexadecanoate. nih.govebi.ac.uk It is also known by several synonyms, including octadecyl palmitate and hexadecanoic acid, octadecyl ester. larodan.com As a wax ester, it belongs to the broader class of fatty acyls. lipotype.com

The structure of this compound can be represented by the SMILES notation: CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC. nih.gov

Occurrence and Biological Significance of Wax Esters in Natural Systems Wax esters, including this compound, are widely distributed in nature and serve diverse biological functions.lipotype.comnih.govlabinsights.nlThey are key components of surface lipids in plants, insects, and animals, where they often play roles in limiting water diffusion and providing protection against environmental stress.lipotype.comlipotype.comFor instance, many terrestrial arthropods utilize large quantities of wax esters on their cuticles to reduce evaporative water loss.nih.govPlants such as jojoba also store significant amounts of wax esters.nih.gov

In mammals, wax esters are primarily produced by sebaceous glands in the skin and meibomian glands, which contribute to the protective fluid covering the eyes. lipotype.comlipotype.com These lipids serve various purposes, including energy storage and providing buoyancy in marine animals. lipotype.comnih.gov Beeswax and wool wax (lanolin) also contain high proportions of wax esters. lipotype.comechemi.com this compound has been identified as a metabolite in corals, specifically Sinularia simpsoni. nih.govebi.ac.uk It has also been reported in Bombax ceiba and Triticum aestivum. nih.govinvivochem.com

Wax esters are generally water-insoluble and tend to be solid at biological temperatures due to their long hydrocarbon chains. nih.govbritannica.com This property contributes to their function as water repellents. britannica.com

Historical Perspectives in this compound Research The study of fats and oils, which include the components of wax esters, has historical roots in the early 19th century. Michel Chevreul's work on the chemical nature of fats of animal origin, published between 1813 and 1823, was foundational in establishing the understanding of fatty acids and their esters.aocs.orgWhile specific early research focused solely on this compound is not extensively documented in the provided results, the investigation into the constituent fatty acids (palmitic acid and stearic acid) and fatty alcohols (stearyl alcohol) would have formed the basis for understanding this compound. Palmitic acid and stearic acid were among the fatty acids studied historically.aocs.orgcir-safety.orgThe synthesis and properties of long-chain aliphatic compounds, including fatty acid esters and fatty alcohols, were subjects of chemical studies in the early to mid-20th century.chemchart.comResearch into the composition of natural waxes like spermaceti, which contains cetyl palmitate (a related wax ester), also contributed to the broader knowledge of wax ester chemistry.atamankimya.comcir-safety.org

Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₆₈O₂ | larodan.com |

| Molecular Weight | 508.9 g/mol | nih.gov |

| IUPAC Name | Octadecyl hexadecanoate | nih.gov |

| Physical Description | White crystals or flakes | nih.gov |

| Melting Point | 57-59 °C (135 °F) | ulprospector.comalfa-chemistry.com |

| Solubility in Water | Insoluble / Practically insoluble | alfa-chemistry.comchemicalbook.com |

Structure

2D Structure

Properties

IUPAC Name |

octadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILPUZXRUDPOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026048 | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

460 °F (238 °C) (Closed cup) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.935 at 25 °C | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Translucent, pale yellow, soft tenacious solid | |

CAS No. |

2598-99-4, 100231-75-2, 8006-54-0 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Stearyl Palmitate

Enzymatic Synthesis Pathways of Stearyl Palmitate

Enzymatic synthesis of wax esters like this compound utilizes biocatalysts, primarily lipases, to facilitate the esterification reaction between a fatty acid (palmitic acid) and a fatty alcohol (stearyl alcohol). This approach is often favored due to its mild reaction conditions, high selectivity, and reduced generation of unwanted byproducts compared to traditional chemical methods.

Biocatalyst Selection and Engineering for Esterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most widely employed biocatalysts for the synthesis of fatty acid esters. These enzymes naturally catalyze the hydrolysis of triglycerides but can also catalyze the reverse reaction, esterification, in low water activity environments. nih.gov

Key considerations for biocatalyst selection include enzyme origin, specificity, and stability. Immobilized lipases are particularly useful in synthesis as they can be easily recovered and reused, improving process economics. Candida antarctica lipase (B570770) B (CALB), often commercially available as Novozym 435, is a frequently used and highly effective biocatalyst for esterification reactions involving long-chain fatty acids and alcohols. nih.govum.escsic.esfrontiersin.orgnih.gov Another relevant lipase is from Thermomyces lanuginosus, available as Lipozyme TL IM, which has also been investigated for ester synthesis and can be a less expensive alternative to Novozym 435. csic.es

Enzyme engineering techniques can further enhance the performance of lipases for specific synthesis reactions. While specific examples of engineering lipases solely for this compound synthesis are not extensively detailed in the provided results, the general principle involves modifying the enzyme structure to improve substrate binding, catalytic efficiency, or stability under reaction conditions. Bioimprinting of lipases has also been explored to enhance their activity in esterification reactions. researchgate.net The inherent high specificity and selectivity of enzymes allow for targeted synthesis, potentially minimizing the formation of positional or structural isomers. nih.gov

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of enzymatically synthesized this compound. Key parameters include temperature, reaction time, enzyme load, substrate molar ratio, and the reaction medium.

The reaction temperature significantly influences enzyme activity and stability. While mild temperatures are characteristic of enzymatic reactions, the optimal temperature is enzyme-specific and can vary depending on the reaction medium and substrates. Studies on similar enzymatic esterifications have shown optimal temperatures ranging from 40 °C to 90 °C. um.esnih.govasianpubs.orgoup.com

Reaction time needs to be optimized to achieve maximum conversion without leading to enzyme deactivation or potential side reactions. The optimal time is dependent on the enzyme activity, substrate concentrations, and other reaction conditions. nih.govasianpubs.orgoup.comresearchgate.net

Enzyme load, typically expressed as a percentage of the total substrate weight, affects the reaction rate. Higher enzyme loads generally lead to faster reactions and higher conversions, but an excessive amount may not be cost-effective. nih.govresearchgate.netoup.comresearchgate.net

The molar ratio of substrates (stearyl alcohol to palmitic acid) can influence the reaction equilibrium and the final yield. Stoichiometric or slightly excess amounts of one substrate are typically used to drive the reaction towards ester formation. nih.govresearchgate.netasianpubs.orgoup.comresearchgate.net

The reaction medium plays a critical role, especially in enzymatic synthesis involving hydrophobic substrates like fatty acids and alcohols. While solvent-free systems are preferred for their environmental benefits and to simplify downstream processing, the solubility of substrates can be a limiting factor. nih.govum.esnih.govresearchgate.net The use of a suitable solvent or a co-solvent system can improve substrate miscibility and enhance reaction rates. nih.govcsic.esnih.gov

Removing water generated during the esterification reaction is essential to shift the equilibrium towards product formation and achieve high yields. This can be achieved through various methods, such as conducting the reaction under vacuum or by continuous removal of water using techniques like molecular sieves or azeotropic distillation. um.esmdpi.com

Research findings on the enzymatic synthesis of similar wax esters provide insights into the optimization process. For example, the enzymatic synthesis of cetyl palmitate using Novozym 435 in a solvent-free system achieved conversions higher than 98.5% under optimized conditions. um.es

Here is a representative table illustrating the effect of varying parameters on enzymatic esterification yield, based on findings from similar systems:

| Parameter | Range Studied | Effect on Yield (General Trend) | Optimal Range (Example) | Source (Related Ester) |

| Temperature | 35 - 90 °C | Increases then decreases | 45 - 60 °C | nih.govasianpubs.org (Ethyl palmitate, Starch palmitate) |

| Enzyme Load | 0.1 - 6% (w/w) | Increases | 4.8 - 5.86% (w/w) | nih.govresearchgate.netoup.comresearchgate.net (MLCT, POS, n-butyl palmitate, Trehalose palmitate) |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 1:3 | Varies, often slight excess of one reactant is optimal | 1:1 - 2.25:1 | nih.govresearchgate.netasianpubs.orgresearchgate.net (Ethyl palmitate, POS, n-butyl palmitate, Trehalose palmitate) |

| Reaction Time | 3 - 12 hours | Increases then plateaus/decreases | 4 - 10 hours | nih.govasianpubs.orgoup.comresearchgate.net (Ethyl palmitate, MLCT, POS, Trehalose palmitate) |

Note: The optimal ranges and effects are generalized from studies on related fatty acid ester enzymatic synthesis and may vary specifically for this compound.

Chemical Synthesis Approaches for this compound Production

Chemical synthesis of this compound typically involves the direct esterification of palmitic acid with stearyl alcohol or the reaction of a reactive derivative of palmitic acid (e.g., acyl chloride) with stearyl alcohol. These methods often require catalysts and higher reaction temperatures compared to enzymatic routes.

Esterification Reactions: Novel Reagents and Conditions

Direct esterification is a common chemical route for synthesizing this compound, reacting palmitic acid and stearyl alcohol with the removal of water. This reaction is typically catalyzed by acids. Traditional catalysts include strong mineral acids like sulfuric acid or organic acids like p-toluenesulfonic acid. mdpi.comgoogle.comtubitak.gov.tr

Novel solid acid catalysts have been explored to overcome the drawbacks of homogeneous catalysts, such as difficulty in separation and potential corrosion. Montmorillonite-based clays (B1170129) and SO3H-carbon catalysts derived from renewable resources like glycerol (B35011) have shown catalytic activity in the esterification of fatty acids with alcohols. mdpi.comajgreenchem.com These heterogeneous catalysts can be easily recovered by filtration and potentially reused. ajgreenchem.com

Lead (II) nitrate (B79036) has also been reported as a catalyst for the esterification of palmitic acid with various alcohols, including stearyl alcohol, achieving high yields (up to 97%). scitepress.org

Another chemical approach involves using activated derivatives of the fatty acid. For instance, palmitoyl (B13399708) chloride can react with stearyl alcohol to form this compound. This reaction often requires a base to neutralize the hydrochloric acid generated. google.com While this method can proceed under relatively mild conditions, it involves handling reactive acyl chlorides.

The reaction conditions for chemical esterification, including temperature, reaction time, catalyst amount, and the use of solvents, significantly impact the yield and purity. High temperatures are often employed to increase reaction rates and facilitate water removal. mdpi.comtubitak.gov.tracs.org The use of azeotropic solvents can help in the continuous removal of water, driving the equilibrium towards product formation. mdpi.com

Research on the chemical synthesis of similar wax esters provides relevant data. For example, the solvent-free esterification of palmitic acid with cetyl alcohol catalyzed by an SO3H-carbon catalyst was optimized, achieving excellent yields (90-98%) under specific conditions (20 wt% catalyst, 120 °C, 3 hours). ajgreenchem.com

Here is a table summarizing conditions and yields from chemical synthesis of related esters:

| Reaction System | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Source (Related Ester) |

| Palmitic acid + Stearyl alcohol | Lead (II) nitrate | Not specified | Not specified | 97 | scitepress.org (this compound) |

| Palmitic acid + Cetyl alcohol (Solvent-free) | SO3H-carbon catalyst | 120 | 3 | 90-98 | ajgreenchem.com (Cetyl palmitate) |

| Stearic acid + Ethanol | Montmorillonite clay | 150 | 4 | ~90 | mdpi.com (Ethyl stearate) |

| Margaric acid + Stearyl alcohol | Methanesulfonic acid | 95 | 12 | Not specified | acs.org (Octadecyl heptadecanoate) |

Note: Yields and conditions are specific to the referenced studies and may vary for this compound synthesis.

Purification and Isolation Techniques in Synthetic Chemistry

Following synthesis, purification and isolation techniques are employed to obtain high-purity this compound from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and potential byproducts.

Common purification techniques in synthetic chemistry applicable to wax esters include crystallization, distillation, liquid-liquid extraction, and various chromatographic methods. cem.comnih.govmasterorganicchemistry.comgoogle.com

Crystallization is a widely used method for purifying solid organic compounds based on differences in solubility at varying temperatures or in different solvent systems. This compound is a solid at room temperature, making crystallization a suitable purification method. The purity of stearic acid, a component of this compound, can be improved by crystallization from specific solvent mixtures. google.com

Liquid-liquid extraction can be used to separate the product from polar impurities or catalyst residues by partitioning between two immiscible phases. nih.gov

Chromatographic techniques, such as column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC), are powerful tools for separating components of a mixture based on their differential interactions with a stationary phase. HPLC is often used for analyzing and purifying esters, and its effectiveness depends on the choice of stationary and mobile phases. google.comcem.commasterorganicchemistry.com

The specific purification strategy for this compound would depend on the synthesis method used and the nature of the impurities. For instance, after a chemical synthesis using a solid catalyst, simple filtration can remove the catalyst. ajgreenchem.com If homogeneous catalysts are used, techniques like extraction or distillation might be necessary for removal. Achieving high purity, often assessed by techniques like HPLC, is important for applications requiring a well-defined compound. google.com

Biochemical Pathways and Metabolic Interactions of Stearyl Palmitate

Integration of Stearyl Palmitate within Lipid Metabolism

This compound, as a wax ester, is integrated into lipid metabolism primarily through its breakdown into stearyl alcohol and palmitic acid.

Enzymatic hydrolysis is the primary mechanism by which this compound is broken down in biological systems. This process cleaves the ester bond, releasing stearyl alcohol (a fatty alcohol) and palmitic acid (a saturated fatty acid). The bioavailability of these components is dependent on this hydrolysis.

Stearyl alcohol (octadecan-1-ol) is a long-chain primary fatty alcohol. nih.gov Fatty alcohols like stearyl alcohol can be metabolized. While the detailed metabolic pathways for long-chain fatty alcohols are not as extensively documented as those for fatty acids, they can be oxidized to their corresponding fatty acids. This oxidation would convert stearyl alcohol to stearic acid. Stearic acid (an 18-carbon saturated fatty acid) can then enter typical fatty acid metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids.

Palmitic acid (hexadecanoic acid) is a saturated fatty acid with a 16-carbon chain. atamanchemicals.comflybase.orguni.lunih.gov It is a common fatty acid found in animals, plants, and microorganisms. atamanchemicals.com Palmitic acid can be supplied through diet or synthesized endogenously via de novo lipogenesis (DNL). nih.gov Once available, palmitic acid can undergo several metabolic fates:

Beta-Oxidation: When the body requires energy, palmitic acid is broken down through beta-oxidation in the mitochondria, yielding acetyl-CoA, which enters the citric acid cycle for ATP production. metwarebio.com Palmitic acid undergoes 7 cycles of beta-oxidation. metwarebio.com

Esterification: Palmitic acid can be esterified to form triglycerides for energy storage or incorporated into phospholipids (B1166683), which are essential components of cell membranes. mdpi.com

Elongation: Palmitic acid can be elongated to form longer saturated fatty acids, such as stearic acid (18:0). mdpi.comresearchgate.net

Desaturation: Palmitic acid can be desaturated by stearoyl-CoA desaturase (SCD) to form palmitoleic acid (16:1). atlasgeneticsoncology.orgnih.gov

Stearoyl-CoA desaturase (SCD) is a key enzyme located in the endoplasmic reticulum that catalyzes the insertion of a cis double bond at the delta-9 position of saturated fatty acyl-CoA substrates, primarily palmitoyl-CoA (derived from palmitic acid) and stearoyl-CoA (derived from stearic acid). atlasgeneticsoncology.orgnih.govanimbiosci.orgmdpi.com This conversion yields monounsaturated fatty acyl-CoAs, specifically palmitoleoyl-CoA (from palmitoyl-CoA) and oleoyl-CoA (from stearoyl-CoA). atlasgeneticsoncology.orgnih.gov SCD activity is crucial for maintaining the balance between saturated and monounsaturated fatty acids, which is important for membrane fluidity and various cellular processes. nih.govmdpi.com Palmitate and stearate (B1226849) have a high lipotoxicity potential, and SCD1 enzyme desaturates them to less toxic monounsaturated forms, oleate (B1233923) and palmitoleate. atlasgeneticsoncology.org

De novo lipogenesis (DNL) is the metabolic pathway by which carbohydrates are converted into fatty acids, primarily palmitate. nih.govmdpi.commdpi.com Fatty Acid Synthase (FAS) is a multifunctional enzyme complex that catalyzes the final steps of DNL, converting malonyl-CoA into palmitate. nih.govmdpi.comresearchgate.netnih.gov While this compound itself is not a direct substrate or product of DNL or FAS, its constituent fatty acid, palmitic acid, is the main product of FAS. mdpi.comresearchgate.net The availability of palmitic acid from the hydrolysis of this compound could potentially influence the regulation of DNL and FAS activity through feedback mechanisms, although the direct impact of this compound on these processes requires specific investigation. Studies have shown that dietary palmitate can increase de novo fatty acid synthesis and enzymes associated with fatty acid synthesis in adipose tissue. animbiosci.org Elevated palmitic acid levels can also influence proteins involved in lipid metabolism, such as CD36, a fatty acid transporter, through palmitoylation, enhancing fatty acid accumulation within cells. mdpi.com

Stearyl Alcohol Metabolism

Role of Stearoyl-CoA Desaturase (SCD) in Fatty Acid Conversion to Palmitoleoyl- and Oleoyl-CoA

Cellular Uptake and Transport Mechanisms of this compound

The cellular uptake and transport mechanisms of wax esters like this compound are not as extensively characterized as those for free fatty acids or triglycerides. Generally, the absorption of dietary lipids, including wax esters, involves hydrolysis in the lumen of the digestive tract by lipases. The resulting fatty acids and fatty alcohols are then absorbed by intestinal epithelial cells. Inside the cells, they can be re-esterified to form triglycerides or other lipids, packaged into lipoproteins (chylomicrons), and released into the lymphatic system. For this compound, this would involve hydrolysis to stearyl alcohol and palmitic acid, followed by their absorption and potential re-esterification or further metabolism. Cellular uptake of fatty acids can involve transporter proteins like CD36, which modulates the uptake of long-chain fatty acids. nih.govmdpi.com However, specific research detailing the direct cellular uptake and transport of intact this compound is limited.

Subcellular Localization and Partitioning of this compound within Biological Membranes

This compound, a wax ester formed from the esterification of palmitic acid (C16:0) and stearyl alcohol (octadecan-1-ol, C18:0), is a neutral lipid characterized by its significant hydrophobicity. The subcellular localization and partitioning of this compound within biological membranes are intrinsically linked to its synthesis, transport, and storage within the cell.

Research into the biosynthesis of wax esters in both mammalian and plant systems has indicated that the primary enzymatic machinery responsible for their formation is localized to the endoplasmic reticulum (ER). uni.lu Specifically, wax synthase enzymes, which catalyze the final step of conjugating a long-chain fatty alcohol to a fatty acyl-CoA, have been found to reside in ER membranes. uni.lu For instance, studies on mammalian wax synthase have shown its localization within the membranes of the endoplasmic reticulum. uni.lu Similarly, the Arabidopsis WSD1 enzyme, a bifunctional wax synthase/diacylglycerol acyltransferase involved in plant cuticular wax ester biosynthesis, has also been localized to the ER. This suggests that this compound is synthesized within the ER membrane network.

Given its highly nonpolar nature, this compound, once synthesized, is expected to preferentially partition into the hydrophobic core of cellular membranes or accumulate within specialized lipid storage organelles, such as lipid droplets. Neutral lipids like wax esters and triacylglycerols are typically stored in lipid droplets, which are dynamic organelles associated with the ER.

The partitioning behavior of lipids within biological membranes is influenced by their structure, including acyl chain length and saturation. This compound consists of two long, saturated hydrocarbon chains. Long-chain saturated fatty acids, such as palmitic acid and stearic acid, are known to partition readily into lipid bilayers. Studies using model membranes have shown that saturated fatty acids can increase the packing between phospholipids and reduce membrane fluidity. Long-chain alcohols, the other component of wax esters, also exhibit a high partition coefficient for lipid bilayers and can influence membrane lipid order. While direct quantitative data on the partitioning coefficient of this compound across specific biological membranes (e.g., plasma membrane vs. ER membrane) is limited in the provided literature, its structure suggests a strong preference for hydrophobic environments.

Cellular mechanisms exist for the transport and handling of fatty acids and their derivatives, which indirectly relate to the fate of this compound precursors and potentially the ester itself. Fatty acid uptake into cells can involve both passive diffusion and protein-mediated transport mechanisms, with various fatty acid transporters (e.g., FAT/CD36, FATPs) localized to the plasma membrane and intracellular membranes like the ER and Golgi. Intracellular transport of acyl-CoA esters, the activated form of fatty acids used in wax ester synthesis, can be facilitated by acyl-CoA-binding proteins (ACBPs), which shuttle these molecules between different subcellular compartments, including the plasma membrane and ER. While these mechanisms primarily handle fatty acids and acyl-CoAs, they highlight the complex cellular machinery involved in directing lipids to their appropriate metabolic or storage locations.

The accumulation of wax esters has been observed in specific cellular compartments depending on the organism and cell type. In bacteria engineered for wax ester production, these lipids accumulate as intracytoplasmic inclusions, forming bacterial lipid bodies. In mammalian systems, wax esters are components of sebum and meibum, secreted lipids produced by sebaceous and Meibomian glands, respectively. Within the cells of these glands, wax esters would be synthesized in the ER and stored in lipid droplets prior to secretion.

The following table summarizes the reported subcellular localization of wax ester synthesis enzymes and accumulation sites:

| Enzyme/Lipid Class | Organism/System | Subcellular Localization/Accumulation Site | Reference |

| Mammalian Wax Synthase | Mammalian cells | Endoplasmic Reticulum (ER) | uni.lu |

| WSD1 (Wax Synthase) | Arabidopsis thaliana | Endoplasmic Reticulum (ER) | |

| Wax Esters (Accumulation) | Engineered Bacteria | Intracytoplasmic Inclusions (Lipid Bodies) |

This table highlights the consistent finding of wax ester synthesis enzymes in the ER, supporting the ER as a key site for this compound formation. Subsequent partitioning into ER membranes, trafficking to lipid droplets for storage, or incorporation into other cellular membranes are the likely fates of synthesized this compound within the cell, driven by its hydrophobic nature and the cellular lipid handling machinery.

Molecular Mechanisms and Biological Activities of Stearyl Palmitate

Investigative Oncology: Stearyl Palmitate as a Therapeutic Agent

This compound has been explored as a potential therapeutic agent in the context of cancer, particularly breast cancer. researchgate.netnih.gov Studies have investigated its in-silico, in-vitro, and in-vivo effects, suggesting its role as a multi-target inhibitor. researchgate.netnih.govscribd.com

Targeted Cytotoxicity Mechanisms in Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. researchgate.netnih.govscribd.com These effects appear to be mediated through specific mechanisms, including the induction of apoptosis and exhibiting selective toxicity profiles. researchgate.netnih.govresearchgate.net

This compound has been shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.netnih.govresearchgate.net Fluorescence staining and flow cytometry analysis have confirmed that this compound triggers programmed cell death in these cells at a specific concentration (IC50). researchgate.netnih.govresearchgate.net Palmitic acid, a component of this compound, has also been reported to induce apoptosis in breast cancer cells and human neuroblastoma cells, potentially through the mitochondrial pathway and by modulating pathways including Bcl-2 and p53. nih.govresearchgate.netfrontiersin.org

A notable finding in the investigation of this compound is its selective cytotoxicity. In vitro studies using the MTT assay have shown that this compound exhibits a significant inhibitory concentration (IC50) against MCF-7 breast cancer cells while demonstrating a much higher IC50 value against L929 non-cancerous cells. researchgate.netnih.govresearchgate.net This suggests a preferential toxicity towards cancer cells compared to normal cells. researchgate.netnih.govscribd.comresearchgate.net

Here is a data table summarizing the selective cytotoxicity of this compound:

| Cell Line | IC50 (µM) |

| MCF-7 | 40 |

| L929 | >1000 |

Apoptosis Induction Pathways (e.g., MCF-7 cells)

Multi-Target Inhibition Strategies in Cancer Therapy

This compound has been identified as a potential multi-target inhibitor, capable of interacting with several key proteins involved in cancer progression. researchgate.netnih.govscribd.com In-silico screening and molecular dynamics simulations have predicted its ability to inhibit multiple drug targets. researchgate.netnih.govresearchgate.net

Studies utilizing in-silico screening and molecular dynamics simulations have indicated that this compound can inhibit the HER-2 protein. researchgate.netnih.govresearchgate.net HER-2 is a receptor tyrosine kinase that is often overexpressed in certain types of cancer, particularly breast cancer, and is a known drug target. scribd.comimrpress.com Modulation of HER-2 by this compound suggests a potential mechanism for its anti-cancer effects. researchgate.netnih.govresearchgate.net

In addition to HER-2, in-silico and in-vitro approaches have identified MEK-1 as another protein target inhibited by this compound. researchgate.netnih.govresearchgate.net MEK-1 is a kinase involved in the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. researchgate.netnih.govresearchgate.net The inhibition of MEK-1 by this compound further supports its potential as a multi-target therapeutic agent in cancer. researchgate.netnih.govresearchgate.net

PARP-1 and PARP-2 Protein Interactions

Recent research suggests that this compound may act as a potential multi-target inhibitor against breast cancer, including the inhibition of PARP-1 and PARP-2 proteins. In silico screening studies identified this compound as a potential molecule capable of inhibiting these targets. researchgate.net Molecular dynamics simulations further supported the prediction of multi-target inhibition by this compound against PARP-1 and PARP-2 proteins. researchgate.net

Preclinical Efficacy Studies in Animal Models (e.g., Danio rerio)

Preclinical efficacy and toxicity studies of this compound have been conducted using Danio rerio (zebrafish) models, particularly in the context of breast cancer. researchgate.net The Danio rerio model is recognized for its utility in preclinical drug discovery, offering insights into drug activity within a whole-animal system. nih.gov

Tumor Size Reduction Assessments

In Danio rerio models treated with this compound at an IC50 concentration, a two-fold reduction in tumor size was observed. researchgate.net Furthermore, treatment with a double dose resulted in a four-fold reduction in tumor size. researchgate.net

Below is a summary of the tumor size reduction observed in Danio rerio models:

| Treatment Concentration | Observed Tumor Size Reduction |

| IC50 | 2x folds |

| Double Dose | 4x folds |

Evaluation of Systemic Side Effects and Toxicity

Studies evaluating this compound in Danio rerio models reported no observed toxicity or side effects in the zebrafish treated with the compound. researchgate.net This suggests a favorable toxicity profile in this preclinical model at the tested concentrations.

Interactions with Cellular Signaling Pathways

The interaction of this compound with cellular signaling pathways is an area of ongoing investigation. While direct studies on this compound's comprehensive effects on all cellular signaling pathways are limited in the provided search results, its potential interaction with PARP proteins researchgate.net suggests an influence on DNA repair and related signaling cascades.

Modulation of Pro-inflammatory and Anti-inflammatory Responses

Information directly detailing this compound's modulation of pro-inflammatory and anti-inflammatory responses is not explicitly available in the provided search results. However, its constituent fatty acids, palmitic acid and stearic acid, have been studied for their roles in inflammation. Palmitic acid, a saturated fatty acid, has been associated with promoting metabolic inflammation in some contexts, potentially via pathways involving TLR4 and the NLRP3 inflammasome. portlandpress.comresearchgate.netfrontiersin.org Conversely, the immunomodulatory effects of saturated fatty acids can be context-specific, with some studies suggesting limited or even anti-inflammatory effects depending on experimental conditions. physiology.org Stearic acid has also been examined for its effects on cellular function and cancer growth, demonstrating a stronger inhibitory effect on cell growth than palmitic acid in certain cancer cell lines by inducing DNA damage and apoptosis. nih.gov The specific impact of the ester, this compound, on inflammatory pathways requires further dedicated investigation.

Impact on Protein Acylation (e.g., Palmitoylation)

The impact of this compound on protein acylation, such as palmitoylation, has not been directly addressed in the provided search results. Protein S-acylation, often referred to as palmitoylation, involves the reversible attachment of fatty acids, predominantly palmitate, to cysteine residues of proteins. frontiersin.orgnih.govnih.gov Other fatty acids, including stearate (B1226849), can also be attached to proteins via S-acylation. nih.govnih.govbiorxiv.orgtandfonline.com This modification plays a crucial role in regulating protein function, membrane association, and trafficking. frontiersin.orgnih.govtandfonline.com While the constituent fatty acids of this compound are known to be involved in protein acylation, further research is needed to determine if and how this compound itself influences these processes.

Influence on Membrane Fluidity and Structure

This compound is an ester formed from stearic acid (a saturated C18 fatty acid) and palmitic acid (a saturated C16 fatty acid). Its molecular structure, characterized by long, saturated hydrocarbon chains, significantly influences its interaction with biological membranes, primarily affecting membrane fluidity and structural organization. The biophysical properties of cellular membranes, including fluidity, thickness, and lipid packing, are critically dependent on their lipid composition, particularly the saturation and chain length of fatty acyl chains within phospholipids (B1166683) and other lipids mdpi.comnih.gov.

Saturated fatty acids and lipids containing them, such as this compound's constituent fatty acids, tend to pack tightly together due to the absence of double bonds, which allows for linear alignment of the hydrocarbon chains. This close packing increases the van der Waals interactions between lipid molecules, leading to reduced membrane fluidity and increased structural order acs.orgnih.govfrontiersin.org. Studies on model membranes have demonstrated that saturated fatty acids like palmitic acid and stearic acid increase molecular packing and shift the gel-to-liquid crystalline phase transition temperature (Tm) to higher values compared to unsaturated fatty acids acs.orgfrontiersin.org. This indicates a more rigid or ordered membrane state at physiological temperatures.

Research findings highlight the impact of saturated fatty acids on membrane biophysics:

The addition of saturated fatty acids like palmitic acid and stearic acid to model membranes increases vesicle molecular packing. acs.org

Differential scanning calorimetry (DSC) and fluorescence anisotropy measurements using probes like DPH show that saturated fatty acids cause an increase in the membrane transition temperature, correlating with increased structural order or lipid packing. acs.orgfrontiersin.org

Studies using molecular dynamics simulations have shown that saturated fatty acids induce larger physical changes in phospholipid bilayers and decrease the area per phospholipid molecule compared to unsaturated fatty acids. nih.gov This reduction in area per lipid is indicative of tighter packing.

Increased levels of saturated fatty acids in cellular membranes have been correlated with reduced membrane fluidity in biological contexts, such as in erythrocytes in liver disease or in cancer cells iiarjournals.orgnih.gov. For instance, supplementation with stearic acid reduced membrane fluidity in HCT116 cells. iiarjournals.org

This increase in membrane order and decrease in fluidity induced by saturated lipids can have profound effects on membrane structure and function. It can influence the formation and stability of ordered membrane microdomains, often referred to as "lipid rafts," which are enriched in sphingolipids and cholesterol and play roles in cell signaling and protein sorting frontiersin.orgresearchgate.netfrontiersin.org. The altered lipid environment can affect the conformation, localization, and activity of membrane-embedded and membrane-associated proteins, thereby impacting various cellular processes such as signal transduction, membrane trafficking, and cell adhesion mdpi.comfrontiersin.orgfrontiersin.org.

While direct experimental data specifically on this compound's influence on membrane fluidity and structure is less extensively documented in the provided search results compared to its constituent fatty acids, its nature as a fully saturated ester of two long-chain fatty acids strongly suggests it would contribute to increased membrane order and decreased fluidity when incorporated into lipid bilayers. Its saturated hydrocarbon chains would favor tight packing within the hydrophobic core of the membrane, similar to the effects observed for palmitic acid and stearic acid.

The following table conceptually illustrates the typical influence of saturated versus unsaturated fatty acids on membrane properties, based on the research findings:

| Property | Saturated Fatty Acids (e.g., Palmitic Acid, Stearic Acid) | Unsaturated Fatty Acids (e.g., Oleic Acid, DHA) | Implication for Membrane State |

| Molecular Packing | Increased (Tighter) acs.orgnih.gov | Decreased (Looser) nih.gov | More Ordered |

| Membrane Fluidity | Decreased nih.goviiarjournals.orgnih.gov | Increased nih.govfrontiersin.org | Less Fluid |

| Phase Transition Temp (Tm) | Increased acs.orgfrontiersin.org | Decreased acs.orgfrontiersin.org | Higher Melting Point |

| Area per Lipid Molecule | Decreased nih.gov | Maintained/Increased nih.gov | Tighter Packing |

| Ordered Domain Formation | Favored frontiersin.orgresearchgate.net | Less Favored | Potential for Raft Formation |

This table reflects the general principles derived from studies on saturated fatty acids, which are the building blocks of this compound. The presence of this compound within a membrane would likely contribute to the characteristics associated with saturated lipids, promoting a more ordered and less fluid environment.

Advanced Material Science Applications of Stearyl Palmitate

Crystallization Behavior and Polymorphism in Lipid Systems

The crystallization of lipids, including wax esters like stearyl palmitate, is a complex process involving the transition from a liquid or molten state to a solid crystalline state. This process is fundamental to determining the physical properties and stability of lipid-based materials. This compound, as a saturated long-chain ester, contributes to the solid phase in lipid systems and its crystallization behavior is influenced by factors such as temperature, cooling rate, and the presence of other lipids or additives.

Nucleation and Crystal Growth Dynamics

Nucleation is the initial step in crystallization, involving the formation of stable molecular aggregates or nuclei within the supercooled liquid phase. This can occur homogeneously within the bulk material or heterogeneously catalyzed by impurities or interfaces. researchgate.net Following nucleation, crystal growth proceeds by the incorporation of molecules from the surrounding liquid onto the surface of the formed nuclei. researchgate.net The rate of crystal growth is influenced by factors such as supercooling and system viscosity. nih.gov

While specific data on the nucleation and crystal growth dynamics solely for pure this compound is not extensively detailed in the search results, studies on similar lipid systems provide relevant insights. For instance, in palm oil crystallization, the addition of a stearic-palmitic sucrose (B13894) ester was found to accelerate nucleation and polymorphic transitions. nih.govmdpi.com The presence of minor components in lipid systems can influence nucleation by either increasing nucleation sites or interfering with nucleus formation. researchgate.netnih.gov Crystal growth can also be either retarded or accelerated by minor lipids. researchgate.net

Polymorphic Transitions (e.g., α-to-β')

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal form, each with different molecular packing arrangements, unit cell structures, and physical properties like melting point and stability. researchgate.netusu.edu Lipids commonly exhibit three primary polymorphic forms: alpha (α), beta prime (β'), and beta (β), in increasing order of thermodynamic stability. nih.govresearchgate.net The α form is typically the least stable, characterized by a hexagonal packing of hydrocarbon chains. researchgate.netmdpi.com The β' form is more stable with orthorhombic packing, and the β form is the most stable with triclinic packing. researchgate.netusu.edumdpi.com

Polymorphic transitions involve the transformation from a less stable crystal form to a more stable one. For example, the α-to-β' transition is a common observation in lipid crystallization. nih.govmdpi.com These transitions can occur through a solid-state mechanism or be mediated by the liquid phase. usu.edu The specific polymorphic form that crystallizes is influenced by crystallization conditions. kinampark.com

While direct information on the specific polymorphic forms of pure this compound is not explicitly provided, its nature as a saturated long-chain ester suggests it would likely exhibit similar polymorphic behavior to other saturated fatty acids and triglycerides, which are known to crystallize in α, β', and β forms. researchgate.net Studies on mixtures involving stearic and palmitic acid derivatives, such as stearic-palmitic sucrose esters or phytosterol esters with palmitic and stearic acid moieties, demonstrate the occurrence of α and β' forms and their transitions. nih.govmdpi.commdpi.com

Effects of Processing Conditions (e.g., cooling rates) on Crystal Structure

Processing conditions, particularly cooling rate, significantly impact the crystallization behavior and the resulting crystal structure and polymorphism of lipids. Rapid cooling typically favors the formation of less stable, kinetically favored polymorphic forms like the α form, which has a lower activation energy for nucleation. researchgate.netrsc.orgmetu.edu.tr Slower cooling rates or isothermal crystallization at higher temperatures allow for the formation of more stable forms like β' and β. kinampark.comrsc.org

For instance, in palm kernel stearin, increasing the cooling rate led to an increase in solid fat content and crystallinity, with β' crystals being the dominant polymorphic form at the highest cooling rate studied. metu.edu.tr Rapid cooling can enhance the supersaturation of the system, promoting the crystal nucleation rate over the crystal growth rate. metu.edu.tr Conversely, slow cooling can lead to larger crystal sizes. ugent.be The effect of cooling rate on polymorphic behavior has been observed in various lipid systems, including palm oil and anhydrous milk fat, where different cooling rates induced different polymorphic pathways and chain length structures. nih.govmdpi.commetu.edu.trugent.be

Formulation Science and Functional Ingredient Development

This compound's solid nature at room and body temperatures, combined with its biocompatibility, makes it a valuable component in the development of various formulations, particularly in the field of lipid-based drug delivery systems.

Role in Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are colloidal carrier systems that utilize lipids as the core matrix for encapsulating active ingredients. ui.ac.idmdpi.comwikipedia.org SLNs have a solid lipid core, while NLCs incorporate a mixture of solid and liquid lipids, resulting in a less ordered matrix structure. mdpi.compensoft.netnih.govunair.ac.id These systems offer advantages such as the use of physiological lipids, avoidance of organic solvents, improved bioavailability, and controlled release of encapsulated substances. ui.ac.idwikipedia.orggavinpublishers.comfrontiersin.org

This compound, as a wax ester with a high melting point, is a suitable solid lipid component for the formulation of SLNs and NLCs. wikipedia.orginnovareacademics.in It contributes to the solid matrix that forms the core of these nanoparticles. mdpi.comgavinpublishers.com Other common lipids used include fatty acids (like stearic acid and palmitic acid), triglycerides, and other waxes. mdpi.comwikipedia.orggavinpublishers.comfrontiersin.org The choice and ratio of lipids, along with surfactants, significantly influence the characteristics and stability of the resulting nanoparticles, including particle size, polydispersity index, and encapsulation efficiency. mdpi.comunair.ac.id

Carrier for Bioactive Molecules

One of the key applications of SLNs and NLCs is their use as carriers for bioactive molecules, particularly those that are lipophilic or have poor water solubility. ui.ac.idfrontiersin.orgfrontiersin.org The lipid matrix of these nanoparticles can solubilize and protect the encapsulated bioactive compounds from degradation, such as oxidation or hydrolysis. mdpi.comunair.ac.idinnovareacademics.inmdpi.com

This compound, as a component of the lipid matrix in SLNs and NLCs, contributes to the encapsulation and controlled release of these bioactive molecules. The solid nature of the lipid core in SLNs, formed by lipids like this compound, can slow down the diffusion of the encapsulated substance, leading to sustained release. mdpi.comresearchgate.net In NLCs, the less ordered structure due to the mixture of solid and liquid lipids can potentially offer higher drug loading capacity and further modulate the release profile. pensoft.netnih.govfrontiersin.org

These lipid nanoparticles have been investigated for delivering a variety of bioactive compounds, including poorly water-soluble drugs and natural active ingredients. ui.ac.idpensoft.netfrontiersin.orgfrontiersin.orgmdpi.com The encapsulation within SLNs and NLCs can enhance the stability of sensitive compounds and improve their delivery to target sites. mdpi.comfrontiersin.orginnovareacademics.infrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 75778 nih.govuni.luinvivochem.cn |

| Palmitic acid | 985 atamanchemicals.comflybase.orgnrfhh.comnih.govuni.lu |

| Stearyl alcohol | 8221 uni.luthegoodscentscompany.comatamankimya.comnih.gov |

Data Table Example (Illustrative based on search findings)

| Lipid System / Additive | Cooling Rate (°C/min) | Dominant Polymorph | Effect on Nucleation | Effect on Polymorphic Transition | Notes | Source |

| Palm Oil + Stearic-Palmitic Sucrose Ester | 20 (Fast) | α then β' | Accelerated | Accelerated | Finer crystal network | nih.govmdpi.com |

| Palm Oil + Stearic-Palmitic Sucrose Ester | 1 (Slow) | α then β' | Accelerated | Accelerated | Finer crystal network | nih.govmdpi.com |

| Palm Kernel Stearin | 6.9 (Highest) | β' | Increased rate | Favored β' | Increased SFC and crystallinity | metu.edu.tr |

| Palm Kernel Stearin | 0.5 (Lowest) | Not specified | Lower rate | Not specified | Lower SFC and crystallinity | metu.edu.tr |

| Stearic Acid (with emulsifier) | Increased | C-form | Not specified | Favored C-form | Crystal structure modified | kinampark.com |

| Phytosterol Esters (Saturated) | Non-isothermal | β' | Too low to measure | β' observed | Formed bilayer structure | mdpi.com |

Enhanced Solubility and Bioavailability in Nanoformulations

This compound can be utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance the solubility and bioavailability of poorly soluble drugs. nih.govfrontiersin.orgjetir.org Lipid-based nanoformulations are recognized for their ability to improve the solubility of lipophilic drugs, thereby augmenting their permeability and improving bioavailability. frontiersin.orgjetir.orgmdpi.com The lipid matrix within SLNs can entrap drugs, leading to increased bioavailability. frontiersin.org

For instance, this compound, in combination with glyceryl dibehenate and Tween 80, has been used as a lipid phase in the preparation of SLNs loaded with acalabrutinib, a drug with poor and variable oral bioavailability due to its pH-dependent solubility and metabolism. nih.gov These SLNs demonstrated a significant increase in oral bioavailability compared to the bulk drug suspension. nih.gov

Nanostructured lipid carriers (NLCs) also offer advantages in enhancing solubility and bioavailability, as well as improving storage stability and permeability. jetir.org The small particle size of lipid nanoparticles facilitates close contact with biological membranes, potentially enhancing drug penetration. jetir.org

Stabilization of Emulsions and Dispersions

This compound functions as an emulsion stabilizer. cosmeticsinfo.org Emulsions are thermodynamically unstable systems consisting of immiscible liquids, typically stabilized by emulsifying agents that reduce interfacial tension and form a protective barrier around dispersed droplets. unc.eduresearchgate.net Fatty esters, such as glyceryl monostearate, along with fatty acids and fatty alcohols, can contribute to emulsion stability by thickening the emulsion, although they are typically used in combination with other emulsifiers due to their weak emulsifying properties alone. unc.edu The effectiveness of emulsifiers is related to their ability to adsorb at the oil-water interface and create a densely packed layer. makingskincare.com Using multiple emulsifiers or a blend can lead to a higher packing density at the interface, enhancing stability. makingskincare.com

Application in Phase Change Materials (PCMs) for Thermal Energy Storage

Fatty acids and their esters, including those related to this compound, are explored as organic phase change materials (PCMs) for thermal energy storage applications due to properties such as high heat storage capacity, good chemical and thermal stability, congruent melting, and non-toxicity. mdpi.comresearchgate.netijresm.com PCMs store and release large amounts of heat during phase transitions within a narrow temperature range. researchgate.netijresm.com

However, organic PCMs typically suffer from low thermal conductivity, which limits the rate of heat transfer during charging and discharging cycles. mdpi.comresearchgate.netdergipark.org.tr Another challenge can be supercooling, where the material cools below its freezing point before solidifying. mdpi.com

Thermal Conductivity Enhancement

To address the low thermal conductivity of organic PCMs like fatty acids, various strategies are employed, including the addition of high-thermal conductivity components. mdpi.comdergipark.org.tracs.org Materials such as metal nanoparticles, expanded graphite (B72142), carbon nanotubes, and carbon nanofibers have been investigated as additives to enhance the thermal conductivity of fatty acid-based PCMs. mdpi.comacs.orguctm.edu

For example, studies on stearic acid and palmitic acid-based PCMs have shown that the incorporation of expanded graphite can significantly increase thermal conductivity. acs.orgresearchgate.net Composites of capric acid-stearic acid eutectic mixture with expanded graphite have demonstrated substantially higher thermal conductivity compared to the pure fatty acid mixture. acs.org Similarly, adding SiO2 nanoparticles to a palmitic acid/polyaniline composite increased its thermal conductivity.

Supercooling Mitigation Strategies

Supercooling, the phenomenon where a liquid cools below its freezing point without solidifying, can be a drawback for some PCMs. mdpi.com Strategies to mitigate supercooling in organic PCMs include the addition of nucleating agents, the incorporation of nanomaterials, encapsulation, or using containers with rough internal surfaces. mdpi.commdpi.com

Nucleating agents are considered among the most effective and cost-efficient methods, as small amounts can significantly reduce the degree of supercooling while preserving the latent heat of fusion. mdpi.commdpi.com For instance, the addition of sodium thiosulfate (B1220275) pentahydrate decreased the supercooling rate in one PCM study. mdpi.com In capric acid-stearic acid eutectic mixtures, the addition of expanded graphite also had a positive effect on suppressing supercooling. acs.orgnih.gov

Interactions with Other Components in Complex Matrices (e.g., Palm Oil, Anhydrous Milk Fat)

This compound, as a fatty acid ester component, interacts with other lipids in complex matrices such as palm oil and anhydrous milk fat. Palm oil and anhydrous milk fat are composed of various triglycerides containing saturated and unsaturated fatty acids, including palmitic and stearic acids. frieslandcampinainstitute.commdpi.comnih.gov The crystallization behavior and solid fat content of these complex lipid systems are influenced by the interactions and compatibility of their components. researchgate.net

Microstructural and Mesoscale Network Formation

Studies on the crystallization of palm oil have investigated the effect of additives like stearic-palmitic sucrose esters on the formation of the fat crystal network. mdpi.com These esters can influence the nucleation and aggregation of crystal nanoplatelets, leading to finer and more space-filling networks. mdpi.com The compatibility and co-crystallization of triglycerides from different fat sources, such as palm oils and milk fat, can impact the crystallization kinetics and the resulting network structure. researchgate.net The polymorphic form of fat crystals also contributes to the microstructure. mdpi.com

This compound is an ester synthesized from stearyl alcohol and palmitic acid. It is a waxy solid that finds applications in various fields, particularly in advanced material science due to its influence on the rheological properties of lipid systems.

5.3.2. Influence on Rheological Properties of Lipid Systems

The incorporation of this compound into lipid systems significantly impacts their rheological behavior, which is crucial for the performance and stability of various advanced materials, including pharmaceuticals, cosmetics, and food products. The rheological properties, such as viscosity, viscoelasticity, and gelation, are intrinsically linked to the microstructure and crystallization kinetics of the lipid matrix. nih.govresearchgate.net

This compound, as a solid lipid, can influence the formation of crystalline networks within lipid formulations. The crystallization behavior of fats and lipids is a critical factor determining the consistency, plasticity, and stability of products like shortenings, margarines, and chocolates. nih.gov The ratio of the solid to liquid phase in a lipid system is a primary factor governing its rheology. tamu.edu

The influence of this compound on rheology can be attributed to its role in the formation of a solid lipid matrix. In SLNs, the lipid core is solid at room and body temperatures, providing a matrix for encapsulated compounds and influencing controlled release kinetics and stability. nih.govnih.gov The nature of the lipid matrix and its compatibility with other components are important for properties like gelation. ingentaconnect.com